REACTION_CXSMILES
|
C1N2CN3CN(C2)C[N:2]1C3.Br[CH2:12][C:13]1[CH:14]=[C:15]([CH:21]=[C:22]([O:24][CH3:25])[N:23]=1)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(Cl)(Cl)Cl>[NH2:2][CH2:12][C:13]1[CH:14]=[C:15]([CH:21]=[C:22]([O:24][CH3:25])[N:23]=1)[C:16]([O:18][CH2:19][CH3:20])=[O:17]
|
Name
|
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
ethyl 2-bromomethyl-6-methoxyisonicotinate
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Quantity
|
10.95 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C(=O)OCC)C=C(N1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 4.5 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After standing at RT for a further 60 hours
|
Duration
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60 h
|
Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in 500 ml of ethanol
|
Type
|
ADDITION
|
Details
|
50 ml of concentrated HCl were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After addition of a further 30 ml of concentrated HCl
|
Type
|
STIRRING
|
Details
|
stirring at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
carefully treated with K2CO3 until evolution of gas
|
Type
|
WASH
|
Details
|
Subsequently, it was washed twice with saturated K2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried with MgSO4
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |